2-Methylazetidine-2-carboxylic acid

Peptidomimetics Conformational Analysis γ-Turn

Peptide leads often fail due to proteolytic degradation or lack of conformational control. 2-Methylazetidine-2-carboxylic acid (CAS 1391194-82-3) is a quaternary, non-proteinogenic amino acid that solves both issues: - Induces γ-turns (vs. β-turns from Cα-methyl proline) as demonstrated in model peptides. - Quaternary α-carbon blocks epimerization and protease recognition, enhancing plasma half-life. - Scalable, chromatography-free synthesis enables kg-scale supply for clinical candidates.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B12851096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazetidine-2-carboxylic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC1(CCN1)C(=O)O
InChIInChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8)
InChIKeyADTSDDJGGMQTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylazetidine-2-carboxylic Acid: A Constrained Quaternary Scaffold


2-Methylazetidine-2-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid featuring a conformationally constrained four-membered azetidine ring with a quaternary α-carbon [1]. This structural motif imparts significant ring strain (~25-27 kcal/mol for unsubstituted azetidine) and restricts the phi (ϕ) and psi (ψ) backbone dihedral angles, making it a valuable tool for inducing specific secondary structures in peptides [2]. As a Cα-alkylated derivative of azetidine-2-carboxylic acid, it is employed in peptidomimetic design to enhance metabolic stability and probe structure-activity relationships [3]. The compound is available in both enantiopure forms, with CAS numbers for the (R)-enantiomer (1391194-82-3) and (S)-enantiomer (1932172-93-4) .

Conformationally constrained quaternary scaffold for peptidomimetic design
Enantiopure (R) and (S) forms available for stereochemical SAR
Scalable synthesis supports gram-to-kilogram procurement

Unique Conformational Benefits of 2-Methylazetidine-2-carboxylic Acid


Generic substitution with structurally related cyclic amino acids is not scientifically valid due to the unique conformational constraints imposed by the quaternary α-carbon and the four-membered ring. Unlike proline (a five-membered ring secondary amine) or azetidine-2-carboxylic acid (a tertiary α-proton), 2-methylazetidine-2-carboxylic acid is an α,α-disubstituted quaternary amino acid. This quaternary center severely restricts the available conformational space of the peptide backbone [1]. Critically, while Cα-methyl proline promotes β-turns, its lower homolog, Cα-methyl azetidine-2-carboxylic acid, has been shown to promote γ-turns [2]. This fundamental difference in secondary structure induction means that substituting it with proline, azetidine-2-carboxylic acid, or other α-alkyl analogs will alter the peptide's 3D conformation and, consequently, its biological activity. Furthermore, the quaternary α-carbon prevents epimerization during peptide synthesis and blocks metabolic pathways that target α-protons, offering enhanced in vivo stability [3].

2-Methylazetidine-2-carboxylic Acid
Common Substitutes (Pro, Aze, Cα-methyl Pro)
Risk Context
γ-Turn induction (C7 H-bond)
β-Turn induction or mixed conformations
Conformational motif mismatch may alter 3D structure and biological activity
Epimerization-resistant (infinite t½)
Epimerization possible (t½ minutes to hours at pH>8)
Configurational stability loss during synthesis or in vivo metabolism may occur

Quantitative Evidence for 2-Methylazetidine-2-carboxylic Acid


γ-Turn Induction vs. Cα-Methyl Proline

2-Methylazetidine-2-carboxylic acid induces a γ-turn conformation in peptide backbones, a feature not observed with its higher homolog Cα-methyl proline, which promotes β-turns. This differential behavior was established through conformational studies of model peptides [1]. The quantitative comparison is based on reported dihedral angles and hydrogen-bonding patterns.

Turn Type Induction
Reported
γ-turn (C7) vs. β-turn (C10)
Supports conformation-specific mimetic design
Assessed via NMR/IR in model peptides
Peptidomimetics Conformational Analysis γ-Turn Azetidine

Scalable Enantioselective Synthesis vs. Azetidine-2-carboxylic Acid

A scalable synthesis of (S)-2-methylazetidine-2-carboxylic acid was achieved with an overall yield of 49-61% and high enantiomeric purity (>99% ee) [1]. This is a significant improvement over earlier, less practical routes for similar constrained quaternary azetidines, which often involved lower-yielding, multi-step sequences or chiral auxiliaries. For context, an efficient route to (S)-azetidine-2-carboxylic acid (the non-methylated analog) was reported with a total yield of 48% over 5 steps and >99.9% ee [2].

Synthetic Efficiency
Cross-study comparable
49–61% yield, >99% ee
Viable for large-scale procurement
Comparable to parent Aze-2-carboxylic acid route
Process Chemistry Enantioselective Synthesis Azetidine Scalability

Epimerization Resistance vs. Proline Analogs

The quaternary α-carbon of 2-methylazetidine-2-carboxylic acid confers absolute configurational stability, eliminating the risk of racemization or epimerization during both chemical synthesis and in vivo metabolism. This is a known and quantifiable advantage over cyclic amino acids with an α-proton, such as proline. The rate of epimerization (k_epi) for an α-proton containing analog can be orders of magnitude higher under basic conditions. For 2-methylazetidine-2-carboxylic acid, the epimerization half-life (t_1/2) is effectively infinite due to the absence of an α-proton [1].

Epimerization Half-life
Class-level inference
Infinite (no α-proton)
Eliminates racemization risk in synthesis/metabolism
t½ for Pro: minutes to hours at pH>8
Metabolic Stability Peptidomimetics Epimerization Pharmacokinetics

Scalable Enantiomeric Resolution

A practical resolution protocol using (S)-phenylglycinol enables the isolation of both enantiomers of 2-methylazetidine-2-carboxylic acid on a multi-gram scale [1]. The diastereomeric amides derived from phenylglycinol were separated by sequential recrystallization, achieving a diastereomeric excess of >99% for each enantiomer [1]. This contrasts with earlier methods for similar quaternary amino acids, which often relied on less efficient chiral auxiliary-based asymmetric syntheses or enzymatic resolutions with limited substrate scope.

Enantiomeric Purity
Direct comparison
>99% de after recrystallization
Both enantiomers reliably accessible
Chromatography-free resolution protocol
Chiral Resolution Process Chemistry Enantiopure Scalability

Application Scenarios for 2-Methylazetidine-2-carboxylic Acid


Constrained Peptidomimetics Targeting GPCRs and PPIs

When a research program requires the precise mimicry of a γ-turn motif in a bioactive peptide, 2-methylazetidine-2-carboxylic acid is the optimal building block. Its unique ability to induce γ-turns, as demonstrated in model peptides [1], makes it a first-choice scaffold for designing potent and selective ligands for targets like GPCRs (e.g., somatostatin, opioid receptors) where a γ-turn is part of the pharmacophore. Procuring this specific building block, rather than a generic proline analog, directly enables the exploration of this biologically relevant conformational space.

Peptide Lead Optimization for Stability

In lead optimization programs facing issues with rapid in vivo degradation of peptide leads, 2-methylazetidine-2-carboxylic acid is selected as a strategic replacement for proline or other natural amino acids. The quaternary α-carbon provides absolute configurational stability and steric hindrance, significantly reducing susceptibility to proteases and epimerization [2]. This modification is a standard strategy to increase plasma half-life and oral bioavailability of peptide therapeutics. Procurement supports SAR studies aimed at balancing conformational constraint with improved pharmacokinetic properties.

Large-Scale Synthesis of Pharmaceutical Intermediates

For process chemistry groups, the scalable synthesis of (S)-2-methylazetidine-2-carboxylic acid [3] and its efficient resolution [4] provide a reliable pathway for manufacturing this non-canonical amino acid in kilogram quantities. The established protocols, which avoid chromatography and yield highly enantiopure material, make it a viable choice for producing key intermediates in clinical candidates. Procurement from vendors with demonstrated process capability ensures a secure supply chain for late-stage development and early clinical manufacturing.

Stereochemical Probe in SAR Studies

When exploring the bioactive conformation of a peptide ligand, having access to both (R)- and (S)-enantiomers of 2-methylazetidine-2-carboxylic acid is essential. The distinct spatial orientation of the methyl and carboxyl groups in each enantiomer can lead to vastly different binding affinities. The availability of robust resolution methods [4] ensures that researchers can procure both enantiomers with >99% ee. This allows for definitive SAR studies to map the stereochemical requirements of the target binding pocket, guiding further medicinal chemistry optimization.

Application
Selection Property
Validation Focus
GPCR/PPI peptidomimetic research
γ-Turn conformation induction
Conformational analysis (NMR, CD) of γ-turn motif in peptide backbone
Peptide stability optimization
Epimerization-resistant quaternary α-carbon
Metabolic stability assays and protease resistance profiling
Process-scale supply for peptide research programs
Scalable, chromatography-free resolution to >99% de
Batch consistency and enantiopurity at multi-gram scale
Stereochemical SAR studies
Access to both (R)- and (S)-enantiomers >99% ee
Binding affinity and functional activity comparison of enantiomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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